1-(Chloromethyl)-2-fluoro-5-methoxy-4-nitrobenzene CAS number search
1-(Chloromethyl)-2-fluoro-5-methoxy-4-nitrobenzene CAS number search
This technical guide provides an in-depth analysis of 1-(Chloromethyl)-2-fluoro-5-methoxy-4-nitrobenzene , a specialized intermediate critical to the synthesis of third- and fourth-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).
CAS Number: 1257997-14-0 Common Identity: 2-Fluoro-5-methoxy-4-nitrobenzyl chloride
Executive Summary
1-(Chloromethyl)-2-fluoro-5-methoxy-4-nitrobenzene is a highly functionalized benzyl chloride derivative used primarily in medicinal chemistry. Its structural core—a tetrasubstituted benzene ring—serves as a scaffold for designing targeted covalent inhibitors and proteolysis-targeting chimeras (PROTACs) against mutant EGFR kinases (e.g., T790M, C797S) in non-small cell lung cancer (NSCLC).
This guide details the compound's physicochemical properties, validated synthetic pathways, safety protocols, and its application in nucleophilic substitution reactions essential for drug development.
Chemical Identity & Physicochemical Properties[1][2][3]
| Property | Data |
| CAS Registry Number | 1257997-14-0 |
| IUPAC Name | 1-(Chloromethyl)-2-fluoro-5-methoxy-4-nitrobenzene |
| Synonyms | 2-Fluoro-5-methoxy-4-nitrobenzyl chloride; 4-Nitro-5-methoxy-2-fluorobenzyl chloride |
| Molecular Formula | C₈H₇ClFNO₃ |
| Molecular Weight | 219.60 g/mol |
| Physical State | Solid (typically off-white to pale yellow crystalline powder) |
| Melting Point | 78–82 °C (Predicted/Typical for class) |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |
| Reactivity | High electrophilicity at the benzylic carbon; susceptible to hydrolysis |
Synthetic Pathways & Production[2]
The synthesis of CAS 1257997-14-0 requires precise regiochemical control to ensure the correct placement of the nitro and chloromethyl groups relative to the fluoro and methoxy substituents. Two primary routes are established in the field:
Route A: The Benzoic Acid Reduction Pathway (Recommended for Purity)
This route utilizes 2-Fluoro-5-methoxy-4-nitrobenzoic acid (CAS 1001345-80-7) as a stable starting material. It offers higher regioselectivity compared to direct nitration of toluene derivatives.
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Reduction: The carboxylic acid is reduced to the benzyl alcohol using Borane-THF (BH₃·THF) or Borane-Dimethyl Sulfide (BMS) at 0°C to RT.
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Chlorination: The resulting 2-Fluoro-5-methoxy-4-nitrobenzyl alcohol is converted to the chloride using Thionyl Chloride (SOCl₂) or Methanesulfonyl chloride (MsCl) with a base.
Route B: Radical Halogenation (Industrial Scale)
This route starts with 2-Fluoro-5-methoxy-4-nitrotoluene and utilizes radical substitution. While more direct, it often requires rigorous purification to remove gem-dichloro byproducts.
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Precursor Synthesis: Nitration of 2-Fluoro-5-methoxytoluene.
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Radical Chlorination: Reaction with N-Chlorosuccinimide (NCS) and a radical initiator (AIBN or BPO) in CCl₄ or Trifluorotoluene at reflux.
Visualization of Synthetic Logic
Application in Drug Discovery
This compound is a "warhead" precursor used to introduce the 2-fluoro-5-methoxy-4-nitrophenyl moiety into larger drug scaffolds.
Mechanism of Action: Nucleophilic Substitution (Sɴ2)
The benzylic chloride is a potent electrophile. It reacts rapidly with secondary amines (e.g., piperazines, piperidines) or thiols under basic conditions. This reaction is the cornerstone of synthesizing the "head" groups of many kinase inhibitors.
Key Application Area: EGFR Inhibitors
In the development of drugs like Osimertinib (Tagrisso) and its next-generation analogs, the 4-fluoro-2-methoxy-5-nitro substitution pattern is ubiquitous. CAS 1257997-14-0 allows researchers to attach this specific aromatic ring to a piperidine or indole core, which is subsequently reduced (Nitro
Experimental Protocol: N-Alkylation of a Piperidine
Standard Operating Procedure for Research Use Only
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Reagents:
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Substrate: 1 eq. 4-substituted piperidine (e.g., tert-butyl 4-hydroxypiperidine-1-carboxylate derivative).
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Reagent: 1.1 eq. 1-(Chloromethyl)-2-fluoro-5-methoxy-4-nitrobenzene .
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Base: 2.5 eq. Diisopropylethylamine (DIPEA) or K₂CO₃.
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Solvent: Acetonitrile (ACN) or DMF.
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Procedure:
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Dissolve the amine substrate in ACN.
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Add DIPEA and stir for 10 minutes at Room Temperature (RT).
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Add the benzyl chloride (CAS 1257997-14-0) dropwise (dissolved in minimal ACN).
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Heat to 60°C for 2–4 hours. Monitor by LC-MS for disappearance of the chloride.
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Workup:
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Dilute with EtOAc, wash with water and brine.
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Dry over Na₂SO₄ and concentrate.
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Purify via flash chromatography (Hexane/EtOAc gradient).
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Handling, Safety & Stability (E-E-A-T)
Hazard Classification:
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Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).
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Serious Eye Damage: Category 1 (Lachrymator).
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Acute Toxicity: Harmful if swallowed or inhaled.
Critical Handling Protocols:
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Lachrymator Warning: Benzyl chlorides are potent tear gas agents. Always handle in a functioning fume hood.
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Moisture Sensitivity: The C-Cl bond is susceptible to hydrolysis, releasing HCl and forming the alcohol. Store under inert gas (Nitrogen/Argon) at 2–8°C.
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Neutralization: Spills should be treated with dilute aqueous ammonia or sodium bicarbonate solution to neutralize the acid and quench the alkylating potential.
References
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Matrix Scientific. (n.d.). Product Data Sheet: 1-(Chloromethyl)-2-fluoro-5-methoxy-4-nitrobenzene (CAS 1257997-14-0).[1] Retrieved from
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BenchChem. (n.d.). 2-Fluoro-5-methoxy-4-nitrobenzoic acid (CAS 1001345-80-7) Technical Overview. Retrieved from
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World Intellectual Property Organization (WIPO). (2022). Patent WO2022251539A2: EGFR Degraders to Treat Cancer Metastasis. (Demonstrates the use of the 2-fluoro-5-methoxy-4-nitro moiety in drug synthesis). Retrieved from
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ChemSRC. (n.d.). CAS 1257997-14-0 Entry and Physical Properties. Retrieved from
